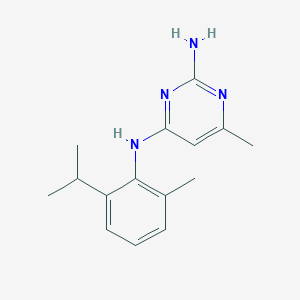![molecular formula C18H15N5O2S B5376147 N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5376147.png)
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide, also known as MTIA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide has been shown to protect neurons from oxidative stress and prevent neuronal cell death. In anti-inflammatory therapy, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide exerts its effects through multiple mechanisms of action. In cancer cells, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In neuroprotection, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide acts as an antioxidant and scavenges free radicals, preventing oxidative damage to neurons. In anti-inflammatory therapy, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide inhibits cell proliferation, induces apoptosis, and inhibits the PI3K/Akt signaling pathway. In neuroprotection, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide protects neurons from oxidative stress, prevents neuronal cell death, and improves cognitive function. In anti-inflammatory therapy, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide has several advantages for use in lab experiments, including its high purity and stability. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide. These include investigating its potential applications in other fields, such as cardiovascular disease and metabolic disorders, exploring its mechanisms of action in more detail, and developing more efficient synthesis methods for the compound.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide, or N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide, is a chemical compound that has been extensively studied for its potential applications in cancer research, neuroprotection, and anti-inflammatory therapy. Its mechanisms of action include inducing apoptosis, acting as an antioxidant, and inhibiting the production of pro-inflammatory cytokines. While it has several advantages for use in lab experiments, there are also some limitations to its use. Future research directions include investigating its potential applications in other fields and developing more efficient synthesis methods for the compound.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide involves the reaction of 4-methoxyaniline with 5H-[1,2,4]triazino[5,6-b]indole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting product is purified using column chromatography to obtain pure N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-25-12-8-6-11(7-9-12)19-15(24)10-26-18-21-17-16(22-23-18)13-4-2-3-5-14(13)20-17/h2-9H,10H2,1H3,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLFPJOOHLWZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide](/img/structure/B5376064.png)

![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5376089.png)
![(4aS*,8aR*)-6-(1H-pyrrol-2-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5376092.png)
![2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5376093.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-indol-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5376095.png)

![1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5376114.png)

![3-[2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-methylphenyl]-1,3-oxazolidin-2-one](/img/structure/B5376120.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376128.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(3-fluoropyridin-2-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5376149.png)
![4-(4-methoxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5376156.png)
![(3S*,5R*)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5376160.png)